molecular formula C11H9N3O4 B11868475 3-Cyano-4-nitrophenyl azetidine-1-carboxylate

3-Cyano-4-nitrophenyl azetidine-1-carboxylate

Cat. No.: B11868475
M. Wt: 247.21 g/mol
InChI Key: YEMZNMZKLCDFLE-UHFFFAOYSA-N
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Description

3-Cyano-4-nitrophenyl azetidine-1-carboxylate is a compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their reactivity and versatility in synthetic chemistry, making them valuable in various applications, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-4-nitrophenyl azetidine-1-carboxylate typically involves the reaction of 3-amino-4-nitrobenzonitrile with azetidine-1-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane (DCM) at ambient temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Cyano-4-nitrophenyl azetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Amines, alcohols, base (e.g., sodium hydroxide).

    Cycloaddition: Alkenes, alkynes, UV light.

Major Products Formed

    Reduction: 3-Amino-4-nitrophenyl azetidine-1-carboxylate.

    Substitution: Various substituted azetidine derivatives.

    Cycloaddition: Cyclobutane derivatives.

Scientific Research Applications

3-Cyano-4-nitrophenyl azetidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyano-4-nitrophenyl azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The cyano and nitro groups play a crucial role in its binding affinity and specificity. Additionally, the azetidine ring’s strained structure allows it to participate in various chemical reactions, enhancing its reactivity and potential as a pharmacophore .

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyano-4-nitrophenyl azetidine-1-carboxamide
  • 3-Cyano-4-nitrophenyl azetidine-1-sulfonate
  • 3-Cyano-4-nitrophenyl azetidine-1-phosphate

Uniqueness

3-Cyano-4-nitrophenyl azetidine-1-carboxylate is unique due to its combination of functional groups (cyano, nitro, and azetidine) that confer distinct reactivity and biological activity. The presence of the azetidine ring makes it a valuable scaffold for designing novel compounds with potential therapeutic applications .

Properties

Molecular Formula

C11H9N3O4

Molecular Weight

247.21 g/mol

IUPAC Name

(3-cyano-4-nitrophenyl) azetidine-1-carboxylate

InChI

InChI=1S/C11H9N3O4/c12-7-8-6-9(2-3-10(8)14(16)17)18-11(15)13-4-1-5-13/h2-3,6H,1,4-5H2

InChI Key

YEMZNMZKLCDFLE-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C(=O)OC2=CC(=C(C=C2)[N+](=O)[O-])C#N

Origin of Product

United States

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